molecular formula C20H16FN3O5 B2643730 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1396860-28-8

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2643730
CAS No.: 1396860-28-8
M. Wt: 397.362
InChI Key: BKUPSASKNHIDEQ-UHFFFAOYSA-N
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Description

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzo[d][1,3]dioxole moiety, and the attachment of the fluorophenoxy group. Common synthetic routes may include:

    Step 1: Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.

    Step 2: Introduction of the benzo[d][1,3]dioxole moiety via nucleophilic substitution or coupling reactions.

    Step 3: Attachment of the fluorophenoxy group through etherification or similar reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide
  • N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-bromophenoxy)acetamide

Uniqueness

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H16ClN3O5
  • Molecular Weight : 413.81 g/mol
  • CAS Number : 1396862-27-3

Research indicates that compounds with similar structures exhibit diverse mechanisms of action. Notably, the benzo[d][1,3]dioxole moiety has been associated with various pharmacological effects:

  • Anticancer Activity : Compounds featuring the benzo[d][1,3]dioxole structure have shown promising anticancer effects by inducing apoptosis and causing cell cycle arrest in cancer cells. This is primarily achieved through modulation of microtubule dynamics, leading to inhibited tubulin polymerization.
  • Antidepressant Properties : Novel derivatives have been evaluated for their antidepressant-like effects in animal models. For instance, studies involving forced swimming tests demonstrated reduced immobility times in treated mice, suggesting potential antidepressant activity .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
AnticancerInduces apoptosis and cell cycle arrest; effective against various cancer cell lines.
AntidepressantExhibits potential antidepressant effects in animal models .
AntimicrobialSimilar compounds have shown antibacterial and antifungal properties .
NeuroprotectivePotential neuroprotective effects observed in related compounds .

Anticancer Studies

A study on related compounds indicated that those with a benzo[d][1,3]dioxole structure exhibited significant anticancer activity against human colon cancer (HCT 116) cell lines. One compound demonstrated an IC50 value of 4.363 μM, highlighting its potency compared to standard treatments like doxorubicin .

Antidepressant Activity

In a behavioral study assessing the antidepressant-like effects of benzothiazole derivatives, compounds were administered at a dose of 40 mg/kg. Results showed a marked decrease in immobility time during forced swimming tests, suggesting efficacy in alleviating depressive symptoms .

Properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c21-14-3-1-2-4-15(14)26-10-19(25)24-18-8-20(23-11-22-18)27-9-13-5-6-16-17(7-13)29-12-28-16/h1-8,11H,9-10,12H2,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUPSASKNHIDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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